2-(3,5-Difluoro-phenoxy)-nicotinic acid
カタログ番号:
B8440820
分子量:
251.18 g/mol
InChIキー:
QXRVEHBCXCSMKT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
2-(3,5-Difluoro-phenoxy)-nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by a 3,5-difluorophenoxy substituent at the 2-position of the nicotinic acid scaffold.
特性
分子式 |
C12H7F2NO3 |
|---|---|
分子量 |
251.18 g/mol |
IUPAC名 |
2-(3,5-difluorophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO3/c13-7-4-8(14)6-9(5-7)18-11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17) |
InChIキー |
QXRVEHBCXCSMKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)OC2=CC(=CC(=C2)F)F)C(=O)O |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural and Functional Analogs
Structural Analogues
Nicotinic Acid (Pyridine-3-carboxylic acid)
- Structure: Lacks the 3,5-difluorophenoxy group; hydroxyl group at the 3-position.
- Pharmacological Role : Lowers serum phosphorus in dialysis patients by inhibiting sodium-dependent phosphate transporters .
- Lipid Effects : Increases HDL (63%) and reduces triglycerides (26%) via nicotinic acid receptor activation .
- Safety : Associated with gastrointestinal side effects (e.g., 8% diarrhea incidence) and transient efficacy beyond 24 weeks .
5-(2-Furyl)nicotinic Acid
- Structure: Substitutes the 3,5-difluorophenoxy group with a furyl ring at the 5-position.
- Physical Properties : Molecular weight 189.16 g/mol, melting point 261–263°C .
- Functional Implications : The furyl group may alter electronic properties and binding affinity compared to halogenated analogs, though pharmacological data are unavailable.
Nicotinamide (Vitamin B3)
Pharmacological Comparison
Efficacy in Hyperphosphatemia Management
- Nicotinic Acid Derivatives : Show significant serum phosphorus reduction at 4 weeks (SMD: 0.68) and 8 weeks (SMD: 1.05), but efficacy diminishes by 24 weeks .
- 2-(3,5-Difluoro-phenoxy)-nicotinic Acid: The difluoro substitution may enhance potency or duration of action due to increased lipophilicity and metabolic stability, though clinical data are needed .
Lipid-Modifying Effects
Data Tables
Table 1: Structural and Pharmacological Comparison of Nicotinic Acid Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Pharmacological Effects | Common Side Effects |
|---|---|---|---|---|
| Nicotinic Acid | -OH at 3-position | 123.11 | ↓ Serum phosphorus, ↑ HDL, ↓ triglycerides | Diarrhea (8%) |
| 2-(3,5-Difluoro-phenoxy)-nicotinic Acid | 3,5-difluorophenoxy at 2-position | 265.18 (estimated) | Hypothesized enhanced efficacy/stability | Unknown (requires studies) |
| 5-(2-Furyl)nicotinic Acid | 2-furyl at 5-position | 189.16 | Unknown | Not reported |
| Nicotinamide | -CONH2 at 3-position | 122.12 | ↓ Serum phosphorus (no lipid effects) | Insulin resistance risk |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
